(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is particularly notable for its use in various chemical reactions and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group and the carboxyl group. One common method involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group. The synthesis can be summarized in the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Pyrrolidine Ring: The protected amino acid is then cyclized to form the pyrrolidine ring.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, often using methylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include the modification of enzyme activity, binding to active sites, and altering the conformation of proteins.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(methylamino)pyrrolidine-2-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group.
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-amino-pyrrolidine-2-carboxylic acid: Contains an amino group instead of a methylamino group.
Uniqueness
The presence of the tert-butoxycarbonyl group in (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid provides unique chemical properties, such as increased stability and selectivity in reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
(2S,4R)-4-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNKVCYXOTYQMD-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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